molecular formula C11H18N2O2 B2941543 1-(6-Methyl-2-oxa-6,9-diazaspiro[4.5]decan-9-yl)prop-2-en-1-one CAS No. 2305325-90-8

1-(6-Methyl-2-oxa-6,9-diazaspiro[4.5]decan-9-yl)prop-2-en-1-one

Cat. No.: B2941543
CAS No.: 2305325-90-8
M. Wt: 210.277
InChI Key: HVVQPWYRSRYYKG-UHFFFAOYSA-N
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Description

1-(6-Methyl-2-oxa-6,9-diazaspiro[45]decan-9-yl)prop-2-en-1-one is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Methyl-2-oxa-6,9-diazaspiro[4.5]decan-9-yl)prop-2-en-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

1-(6-Methyl-2-oxa-6,9-diazaspiro[4.5]decan-9-yl)prop-2-en-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents like dichloromethane or ethanol. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures, pressures, and reaction times to ensure optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield a more oxidized form of the compound, while reduction may produce a more reduced form. Substitution reactions can result in various derivatives with different functional groups .

Scientific Research Applications

1-(6-Methyl-2-oxa-6,9-diazaspiro[4.5]decan-9-yl)prop-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-Methyl-2-oxa-6,9-diazaspiro[4.5]decan-9-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxa-6,9-diazaspiro[4.5]decan-10-one
  • 9-Methyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one hydrochloride
  • 2-Methyl-6-oxa-2,9-diazaspiro[4.5]decane

Uniqueness

1-(6-Methyl-2-oxa-6,9-diazaspiro[4.5]decan-9-yl)prop-2-en-1-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications where other similar compounds may not be as effective .

Properties

IUPAC Name

1-(6-methyl-2-oxa-6,9-diazaspiro[4.5]decan-9-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-3-10(14)13-6-5-12(2)11(8-13)4-7-15-9-11/h3H,1,4-9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVVQPWYRSRYYKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC12CCOC2)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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